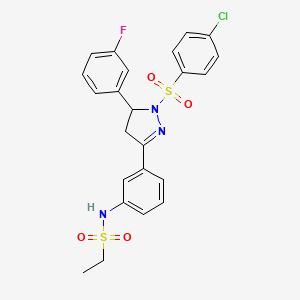

N-(3-(1-((4-chlorophényl)sulfonyl)-5-(3-fluorophényl)-4,5-dihydro-1H-pyrazol-3-yl)phényl)éthanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H21ClFN3O4S2 and its molecular weight is 522.01. The purity is usually 95%.

BenchChem offers high-quality N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Dans ce contexte, les anions arylthiolate forment des complexes donneur-accepteur d'électrons (EDA) avec la sulfone de phényle trifluorométhyle. Ces complexes subissent des réactions de transfert d'électrons monomoléculaires (SET), permettant la S-trifluorométhylation des thiophénols sans avoir besoin d'un catalyseur photoredox .

- Cependant, il est essentiel de tenir compte de la stabilité du composé. Les acides boroniques et leurs esters, qui partagent certaines caractéristiques structurelles avec ce composé, sont connus pour être marginalement stables dans l'eau . Les chercheurs devraient étudier sa susceptibilité hydrolytique et explorer des stratégies pour améliorer la stabilité.

Catalyse photoredox et S-trifluorométhylation

Conception de médicaments et considérations de stabilité

Activité Biologique

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound that belongs to the pyrazole class of compounds, which have garnered attention due to their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₅H₁₄ClF₁N₃O₂S₂

- Molecular Weight : 397.83 g/mol

- CAS Number : 338791-91-6

Anti-inflammatory Activity

Pyrazole derivatives, including the compound , have demonstrated significant anti-inflammatory properties. In various studies, modifications of the pyrazole nucleus have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related series of pyrazole compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antitumor Activity

Research indicates that pyrazole derivatives can inhibit tumor growth. The compound under investigation has shown promising results in vitro against various cancer cell lines. For example, compounds with similar structures have been reported to exert antiproliferative effects with IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Pyrazole derivatives have been evaluated against multiple bacterial strains and fungi. Studies have shown that certain pyrazole compounds exhibit significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The mechanisms through which N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its biological activity include:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), which are crucial in the inflammatory pathway. By inhibiting these enzymes, the compounds reduce the production of pro-inflammatory mediators .

- Modulation of Cytokine Production : The compound may also modulate the release of cytokines involved in inflammation and tumor progression, thereby contributing to its anti-inflammatory and anticancer properties .

Case Studies

Several studies illustrate the efficacy of pyrazole derivatives in various biological contexts:

- Anti-inflammatory Study : A study conducted by Selvam et al. reported that specific pyrazole derivatives significantly reduced carrageenan-induced paw edema in rats, demonstrating their potential as anti-inflammatory agents .

- Antitumor Research : In vitro studies highlighted that certain pyrazole compounds inhibited cell proliferation in MCF-7 cells with IC50 values around 0.08 µM, indicating strong potential for therapeutic applications in cancer treatment .

Propriétés

IUPAC Name |

N-[3-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClFN3O4S2/c1-2-33(29,30)27-20-8-4-5-16(14-20)22-15-23(17-6-3-7-19(25)13-17)28(26-22)34(31,32)21-11-9-18(24)10-12-21/h3-14,23,27H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAWOBNVWYIWHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClFN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.